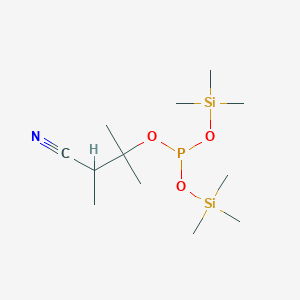
3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite is a chemical compound with the molecular formula C12H28NO3PSi2. It is characterized by the presence of a cyano group, a methyl group, and two trimethylsilyl groups attached to a phosphite moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite typically involves the reaction of 3-cyano-2-methylbutan-2-ol with bis(trimethylsilyl) phosphite under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the reagents used.
Scientific Research Applications
3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and other phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Mechanism of Action
The mechanism of action of 3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection, allowing the phosphite moiety to participate in selective reactions. The cyano group can also influence the reactivity and stability of the compound by acting as an electron-withdrawing group.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl) phosphite: Similar in structure but lacks the cyano and methyl groups.
Trimethylsilyl phosphite: Contains only one trimethylsilyl group.
3-Cyano-2-methylbutan-2-yl phosphite: Lacks the trimethylsilyl groups.
Uniqueness
3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite is unique due to the presence of both the cyano group and the trimethylsilyl groups, which confer distinct reactivity and stability properties. This combination of functional groups makes it a versatile reagent in various chemical transformations .
Properties
CAS No. |
63424-59-9 |
|---|---|
Molecular Formula |
C12H28NO3PSi2 |
Molecular Weight |
321.50 g/mol |
IUPAC Name |
(3-cyano-2-methylbutan-2-yl) bis(trimethylsilyl) phosphite |
InChI |
InChI=1S/C12H28NO3PSi2/c1-11(10-13)12(2,3)14-17(15-18(4,5)6)16-19(7,8)9/h11H,1-9H3 |
InChI Key |
KBOUDJFEHHAHED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


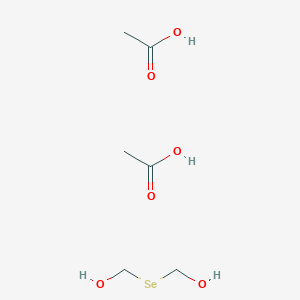
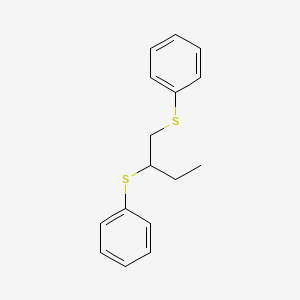
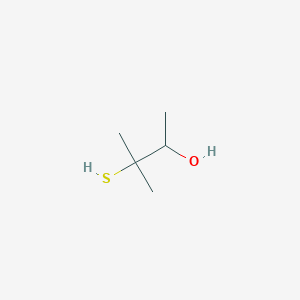
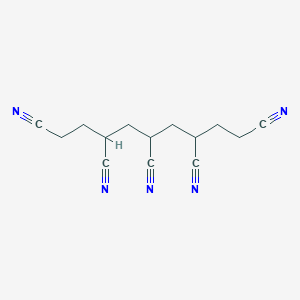
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
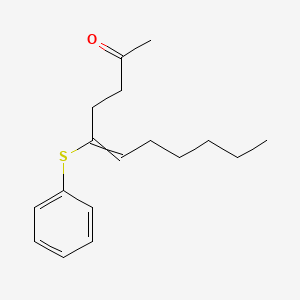
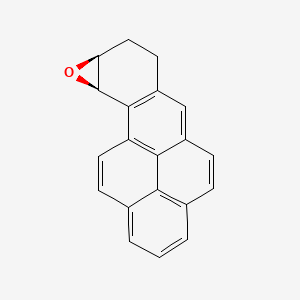
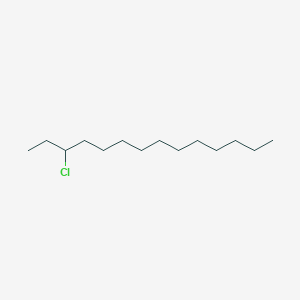
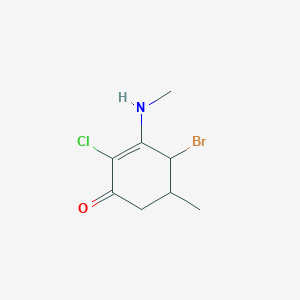

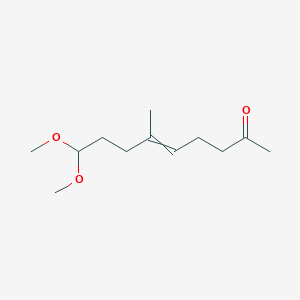
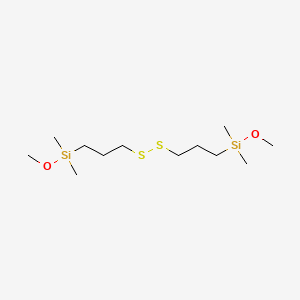
![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)
